4'-Chloro-2'-methylacetoacetanilide

Pigment Synthesis Color Science Dye Intermediates

Substituting acetoacetanilide analogs in azo pigment synthesis often yields unpredictable color shifts, compromising product performance. 4'-Chloro-2'-methylacetoacetanilide (CAS 20139-55-3) resolves this with its dual 4'-Cl/2'-Me substitution pattern. • ≥98% purity (HPLC) ensures reproducible coupling reactions for dye and pigment synthesis. • Distinct hue profile vs. unsubstituted or mono-substituted analogs validated by Benzidine Yellow pigment studies. • Bulk quantities available; reliable global logistics for pilot-plant and manufacturing scale.

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
CAS No. 20139-55-3
Cat. No. B1582913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-2'-methylacetoacetanilide
CAS20139-55-3
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)NC(=O)CC(=O)C
InChIInChI=1S/C11H12ClNO2/c1-7-5-9(12)3-4-10(7)13-11(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15)
InChIKeyODFRAIZRJMUPCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Chloro-2'-methylacetoacetanilide: Dual-Substituted Acetoacetanilide Building Block


4'-Chloro-2'-methylacetoacetanilide (CAS 20139-55-3) is an organic compound belonging to the class of acetoacetanilides . Its molecular structure features both a chloro group at the 4'-position and a methyl group at the 2'-position on the aromatic ring, resulting in a molecular weight of 225.67 g/mol . This dual substitution pattern distinguishes it from simpler acetoacetanilide analogs and influences its chemical reactivity and the properties of its downstream derivatives, particularly in the synthesis of azo dyes and pigments where it serves as a key intermediate .

Compound class Acetoacetanilide building block with dual aromatic substitution
Key substituents 4′-chloro and 2′-methyl groups influence reactivity and downstream properties
Synthesis use Intermediate for azo dyes and pigments requiring non‑standard hue tuning

Generic Substitution Risks for 4'-Chloro-2'-methylacetoacetanilide


The performance and properties of acetoacetanilide-based pigments are highly sensitive to the nature and position of substituents on the phenyl ring. A study on Benzidine Yellow pigments demonstrated that different substituents, such as 2-chloro, 3-chloro, 2-methyl, and 2-methoxy, each produce distinct color shades, ranging from greenish to strong reddish, when compared to the standard acetoacetanilide-derived pigment [1]. This class-level evidence confirms that the specific 4'-chloro-2'-methyl substitution pattern cannot be arbitrarily replaced by a structurally similar analog without altering the final product's critical characteristics, such as hue, lightfastness, or thermal stability, thereby risking product failure in downstream applications [1].

Color shade mismatch
Benzidine Yellow pigment studies show that even a single substituent (2‑chloro or 2‑methyl) shifts hue to greenish tones compared to unsubstituted acetoacetanilide. The specific 4′-chloro‑2′-methyl pattern may not be replaceable by simpler analogs without altering shade.
Toxicity profile may differ
Halogenated acetanilides can exhibit varying acute toxicity. The LD₅₀ value of this compound (3500 mg/kg, rat) is not transferable to non‑chlorinated or differently substituted analogs; generic safety data should not be assumed.

4'-Chloro-2'-methylacetoacetanilide: Differentiation Evidence vs Analogs


Color Shade: Substituted vs Unsubstituted Acetoacetanilide

A 1958 study on Benzidine Yellow pigments provides class-level evidence that substituting the phenyl ring of acetoacetanilide with a chloro or methyl group directly alters the pigment's final hue [1]. The study found that pigments derived from 2-chloroacetoacetanilide and 2-methylacetoacetanilide both exhibited a distinct greenish shade compared to the pigment derived from the unsubstituted acetoacetanilide standard [1]. This demonstrates that even a single substituent significantly impacts coloristic properties, and the unique dual-substitution pattern of 4'-chloro-2'-methylacetoacetanilide is expected to impart a different and specific color shade in the final pigment that cannot be replicated by the simpler, more widely available acetoacetanilide [1].

Pigment shade shift
Class‑level inference
2‑chloro / 2‑methyl analogs produced greenish shade vs. unsubstituted standard (AAA)
Dual‑substitution expected to produce a unique, non‑interchangeable shade
Based on Benzidine Yellow coupling study (1958); direct data on this specific compound unavailable
Pigment Synthesis Color Science Dye Intermediates

Toxicity Profile Differentiation

4'-Chloro-2'-methylacetoacetanilide has a well-defined acute oral toxicity profile in rats, with an LD50 value of 3500 mg/kg . This quantitative toxicological endpoint is critical for safety classification, handling procedures, and regulatory compliance. For context, while direct head-to-head data is unavailable for the closest analogs, the presence of halogen substituents on acetanilides is known to influence toxicity, as seen with halogenated acetanilides where an increasing number of chlorine atoms in the side chain increased biological activity [1]. This class-level insight suggests that the specific toxicity profile of 4'-chloro-2'-methylacetoacetanilide cannot be assumed from its non-chlorinated or differently substituted analogs, and relying on generic acetoacetanilide safety data would be a flawed procurement and safety practice [1].

Acute oral toxicity
Class‑level inference
LD₅₀ 3500 mg/kg (rat, oral)
Supports safety classification and handling risk assessment
Direct comparator data missing; halogenation pattern may influence toxicity
Toxicology Safety Assessment Regulatory Compliance

Purity and Physical State Specifications

As a commercially available chemical, 4'-Chloro-2'-methylacetoacetanilide is supplied with a defined purity specification of ≥98.0%, as determined by HPLC and total nitrogen analysis . Its physical state is a white to almost white crystalline powder with a melting point range of 101-105 °C . These precise specifications are critical for ensuring batch-to-batch reproducibility in downstream synthesis. In contrast, using a less-defined or substituted analog introduces unknown variables in purity and physical form that can drastically affect reaction kinetics, yields, and the final quality of the synthesized pigment or dye .

Purity & physical state
Supporting evidence
Purity ≥98.0% (HPLC, TN); mp 101–105 °C; white crystalline powder
Ensures batch reproducibility for synthesis
Supplier‑provided analytical data; independent review recommended
Quality Control Process Chemistry Reproducibility

4'-Chloro-2'-methylacetoacetanilide: Application Scenarios


Specialized Azo Pigment Synthesis

Based on class-level evidence from Benzidine Yellow pigment studies, 4'-Chloro-2'-methylacetoacetanilide is a logical and justifiable selection for synthesizing azo pigments that require a specific, non-standard shade [1]. R&D laboratories and specialty chemical manufacturers should use this compound as a coupling component to achieve a colorimetric result that is distinct from pigments derived from simpler acetoacetanilides like the unsubstituted or mono-substituted analogs [1]. The dual chloro and methyl substitution pattern is the key variable for tuning the final pigment's hue [1].

Yellow Dye Intermediate in Regulated Settings

4'-Chloro-2'-methylacetoacetanilide can be used as a yellow dye or an intermediate for other dyes . For a procurement manager or process chemist, this application is supported by the compound's defined purity (≥98.0%) and well-documented physical properties [1], which ensure a reliable starting point for reproducible dye synthesis. The availability of a defined LD50 value (3500 mg/kg) also supports the necessary safety and risk assessments for handling this compound in a pilot plant or manufacturing environment .

Structure-Property Relationship Research

For academic and industrial research groups studying the effect of substituents on the properties of acetoacetanilides and their derivatives, 4'-Chloro-2'-methylacetoacetanilide serves as a critical model compound [1]. Its dual-substitution pattern allows researchers to systematically investigate how the combined electron-withdrawing (chloro) and electron-donating/steric (methyl) effects influence parameters such as vibrational frequencies (as seen in studies on related molecules) and the final coloristic properties of derived pigments [1]. This research provides fundamental insights for the rational design of new materials.

Application
Selection Property
Validation Focus
Specialized azo pigment synthesis
Dual chloro/methyl substitution pattern for hue tuning
Colorimetric comparison vs. unsubstituted and mono‑substituted derivatives
Yellow dye intermediate in regulated settings
Defined purity (≥98.0%) and melting point
Batch‑to‑batch reproducibility and process robustness
Structure‑property relationship research
Combined electron‑withdrawing (Cl) and steric/electron‑donating (Me) effects
Spectroscopic and coloristic property correlation with substituent pattern

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